molecular formula C10H7BrFNO2 B11189749 2-(2-Bromo-5-fluoro-1-benzofuran-3-yl)acetamide

2-(2-Bromo-5-fluoro-1-benzofuran-3-yl)acetamide

Cat. No.: B11189749
M. Wt: 272.07 g/mol
InChI Key: GKKASUQROIEZDW-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-fluoro-1-benzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-fluoro-1-benzofuran-3-yl)acetamide typically involves the bromination and fluorination of benzofuran derivatives. One common method includes the reaction of 2-bromo-5-fluorobenzonitrile with acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-fluoro-1-benzofuran-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can be further utilized in medicinal chemistry and material science.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-fluoro-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets in biological systems. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-5-fluoro-1-benzofuran-3-yl)acetamide is unique due to the combination of bromine and fluorine atoms, which confer distinct chemical reactivity and biological properties. This dual substitution enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

Molecular Formula

C10H7BrFNO2

Molecular Weight

272.07 g/mol

IUPAC Name

2-(2-bromo-5-fluoro-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C10H7BrFNO2/c11-10-7(4-9(13)14)6-3-5(12)1-2-8(6)15-10/h1-3H,4H2,(H2,13,14)

InChI Key

GKKASUQROIEZDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(O2)Br)CC(=O)N

Origin of Product

United States

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